![molecular formula C10H13FS B14286263 [3-Fluoro-2-(methylsulfanyl)propyl]benzene CAS No. 122895-36-7](/img/structure/B14286263.png)
[3-Fluoro-2-(methylsulfanyl)propyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. This compound is characterized by the presence of a benzene ring substituted with a fluoro group, a methylsulfanyl group, and a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-2-(methylsulfanyl)propyl]benzene typically involves the introduction of the fluoro and methylsulfanyl groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a suitable benzene derivative is treated with a fluorinating agent and a methylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper salts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Fluoro-2-(methylsulfanyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [3-Fluoro-2-(methylsulfanyl)propyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to certain targets, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-Chloro-2-(methylsulfanyl)propyl]benzene
- [3-Bromo-2-(methylsulfanyl)propyl]benzene
- [3-Iodo-2-(methylsulfanyl)propyl]benzene
Uniqueness
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
122895-36-7 |
|---|---|
Molekularformel |
C10H13FS |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
(3-fluoro-2-methylsulfanylpropyl)benzene |
InChI |
InChI=1S/C10H13FS/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
IOPZEMMBMNLRIS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CC1=CC=CC=C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


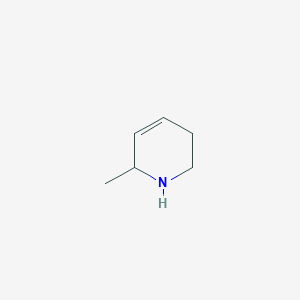
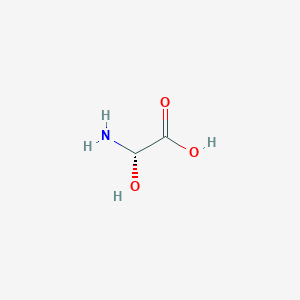
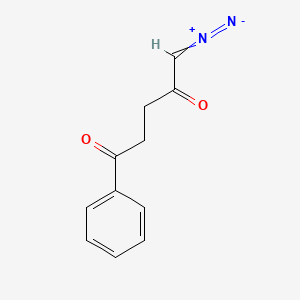
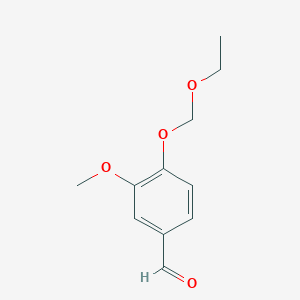
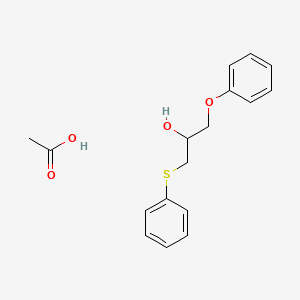
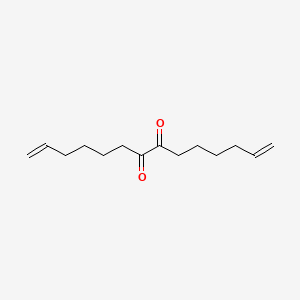
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

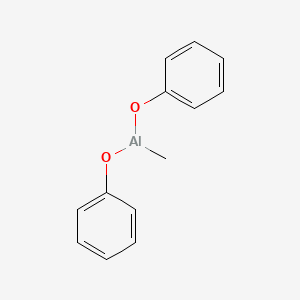
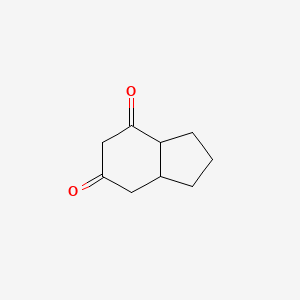
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
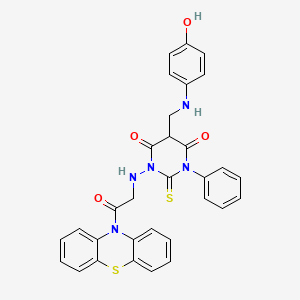

![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
